REACTION_CXSMILES
|
[S:1]1[CH:5]=[C:4]([C:6]2[N:14]=[C:13]3[C:9]([N:10]=[CH:11][N:12]3[CH:15]([CH3:17])[CH3:16])=[C:8](Cl)[N:7]=2)[C:3]2[CH:19]=[CH:20][CH:21]=[CH:22][C:2]1=2.[NH2:23][CH2:24][CH2:25][C:26]1[CH:31]=[CH:30][C:29]([OH:32])=[CH:28][CH:27]=1>CC(O)C>[S:1]1[CH:5]=[C:4]([C:6]2[N:14]=[C:13]3[C:9]([N:10]=[CH:11][N:12]3[CH:15]([CH3:17])[CH3:16])=[C:8]([NH:23][CH2:24][CH2:25][C:26]3[CH:31]=[CH:30][C:29]([OH:32])=[CH:28][CH:27]=3)[N:7]=2)[C:3]2[CH:19]=[CH:20][CH:21]=[CH:22][C:2]1=2
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Name
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2-(benzo[b]thiophen-3-yl)-6-chloro-9-isopropyl-9H-purine
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Quantity
|
2.2 g
|
Type
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reactant
|
Smiles
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S1C2=C(C(=C1)C1=NC(=C3N=CN(C3=N1)C(C)C)Cl)C=CC=C2
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Name
|
|
Quantity
|
70 mL
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Type
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solvent
|
Smiles
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CC(C)O
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Name
|
|
Quantity
|
1.01 g
|
Type
|
reactant
|
Smiles
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NCCC1=CC=C(C=C1)O
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Name
|
|
Quantity
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0.5 g
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Type
|
reactant
|
Smiles
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NCCC1=CC=C(C=C1)O
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Control Type
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UNSPECIFIED
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Setpoint
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85 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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The tube was sealed
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Type
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TEMPERATURE
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Details
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the mixture was heated at 85° C. for 48 hr
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Duration
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48 h
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Type
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CONCENTRATION
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Details
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The reaction was concentrated
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Type
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ADDITION
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Details
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Aqueous sodium bicarbonate solution was added to the residue, which
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Type
|
EXTRACTION
|
Details
|
was extracted with EtOAc
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
|
Type
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CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel
|
Type
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WASH
|
Details
|
eluting with 50 to 85% EtOAc in hexane
|
Type
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CUSTOM
|
Details
|
to afford a solid
|
Type
|
CUSTOM
|
Details
|
The solid was triturated with methanol
|
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C(=C1)C1=NC(=C3N=CN(C3=N1)C(C)C)NCCC1=CC=C(C=C1)O)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |